7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase) and is being studied for its potential therapeutic use in various diseases.
Scientific Research Applications
Antiviral Applications
Research by Kini et al. (1991) synthesized several sugar-modified nucleoside derivatives of the purine analogue 5-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7-dione and evaluated their antiviral activity against the Semliki Forest virus, demonstrating potential antiviral applications for similar compounds (Kini et al., 1991).
Anticancer and Anti-proliferative Agents
Several studies have identified purine derivatives as potent anticancer and anti-proliferative agents. Sucharitha et al. (2021) synthesized novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, showing strong activity against human cancer cell lines, highlighting the therapeutic potential of purine analogs in cancer treatment (Sucharitha et al., 2021).
Antimicrobial Activity
Wang et al. (2007) discussed isothiazoloquinolones with modifications at the 6-, 7-, and 8-positions, demonstrating enhanced antimicrobial activities against multidrug-resistant Staphylococcus aureus strains. This suggests that structural analogs of the specified compound could potentially possess significant antimicrobial properties (Wang et al., 2007).
Mechanism of Action
Mode of Action
It is known that purine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Purine derivatives are known to be involved in a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
7-(4-fluorophenyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O3/c1-18-11-10(12(20)17-13(18)21)19-6-9(22-14(19)16-11)7-2-4-8(15)5-3-7/h2-6H,1H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZBCOJETVDWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(OC3=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16613932 |
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